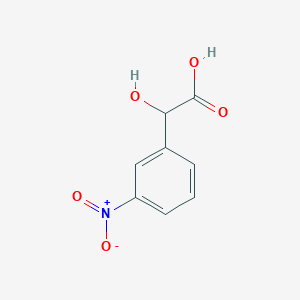

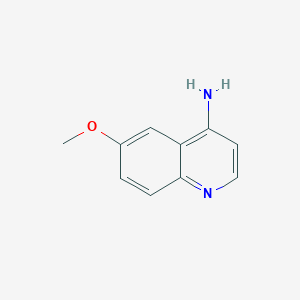

![molecular formula C7H5BrN2 B1267429 3-Bromoimidazo[1,2-a]pyridine CAS No. 4926-47-0](/img/structure/B1267429.png)

3-Bromoimidazo[1,2-a]pyridine

Overview

Description

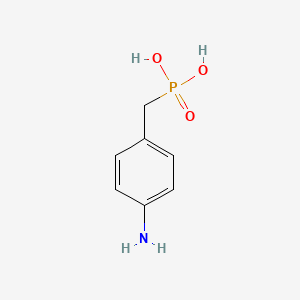

3-Bromoimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C7H5BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

3-Bromoimidazo[1,2-a]pyridine can be synthesized from α-bromoketones and 2-aminopyridines . In one method, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular weight of 3-Bromoimidazo[1,2-a]pyridine is 197.03 . The SMILES string representation is Brc1cnc2ccccn12 .Chemical Reactions Analysis

3-Bromoimidazo[1,2-a]pyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis

3-Bromoimidazo[1,2-a]pyridine is a solid with a melting point of 90-95 °C .Scientific Research Applications

Chemodivergent Synthesis

3-Bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .

Pharmaceutical Applications

N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from 3-Bromoimidazo[1,2-a]pyridine, have received great attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

One-Pot Synthesis

3-Bromoimidazo[1,2-a]pyridine derivatives can be directly synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature . This process is accompanied by DMSO oxidation .

Materials Science

This class of aromatic heterocycles, including 3-Bromoimidazo[1,2-a]pyridine, has great potential in materials science . They have been reported in different technological applications .

Optoelectronic Devices

3-Bromoimidazo[1,2-a]pyridine derivatives have been used in the development of optoelectronic devices . They exhibit promising luminescent properties, making them suitable for such applications .

Sensors

These compounds have also found applications in the development of sensors . Their unique chemical properties make them suitable for detecting specific substances or conditions .

Anti-Cancer Drugs

3-Bromoimidazo[1,2-a]pyridine derivatives have been used in the development of anti-cancer drugs . Their ability to interact with certain biological targets makes them potential candidates for cancer therapy .

Emitters for Confocal Microscopy and Imaging

These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for these applications, providing high-resolution images .

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridine belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process . The cyclization to form imidazopyridines is promoted by further bromination .

Biochemical Pathways

The compound is part of the imidazo[1,2-a]pyridines class, which is known to interact with various biological pathways due to their varied medicinal applications .

Result of Action

Compounds within the imidazo[1,2-a]pyridines class are known to have significant biological and therapeutic effects .

Action Environment

It’s known that the synthesis of this compound requires specific reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYSHMNJHJRIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316592 | |

| Record name | 3-bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-a]pyridine | |

CAS RN |

4926-47-0 | |

| Record name | 3-Bromoimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4926-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CRW686QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 3-Bromoimidazo[1,2-a]pyridine?

A1: Several synthetic approaches exist:

- One-pot synthesis using DMSO: This method involves reacting a 2-aminopyridine derivative with an α-haloketone in dimethyl sulfoxide (DMSO) at room temperature. Interestingly, this reaction proceeds with concomitant DMSO oxidation. [, ]

- Microwave-assisted synthesis: This approach utilizes bromodimethylsulfonium ion, generated in situ from HBr and DMSO, for electrophilic aromatic bromination, leading to diverse 3-bromoimidazo[1,2-a]pyridines in good yields. []

- Visible light photocatalysis: This method employs readily available carbon tetrabromide (CBr4) as a bromine source and visible light photocatalysis to brominate 2-arylimidazo[1,2-a]pyridines at the 3-position. []

- Electrochemical synthesis: This method allows direct synthesis of 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones via an electrochemical reaction. []

- Cyclization of 2-(benzylideneamino)pyridinium dihalomethylids: This method involves reacting 2-(benzylideneamino)pyridines with dihalocarbenes, followed by cyclization, to yield 2-aryl-3-haloimidazo[1,2-α]pyridines, including the 3-bromo derivative. []

Q2: Why is 3-Bromoimidazo[1,2-a]pyridine considered a versatile building block in organic synthesis?

A2: The bromine atom at the 3-position of the imidazo[1,2-a]pyridine scaffold serves as a handle for further functionalization. This allows for the introduction of a variety of substituents via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. [] This versatility makes 3-bromoimidazo[1,2-a]pyridine a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for catalysis.

Q3: Can you provide an example of 3-Bromoimidazo[1,2-a]pyridine being used in the synthesis of a pharmaceutically relevant compound?

A3: Yes, 3-Bromoimidazo[1,2-a]pyridine is a key intermediate in the synthesis of Minodronic acid, a bone resorption inhibitor. The synthesis involves a condensation reaction between 3-bromoimidazo[1,2-a]pyridine and diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired Minodronic acid intermediate, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)